Tert-butyl 2-(piperidin-4-yloxy)acetate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl 2-piperidin-4-yloxyacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3.ClH/c1-11(2,3)15-10(13)8-14-9-4-6-12-7-5-9;/h9,12H,4-8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGZHXFMDWKVJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162504-84-9 | |
| Record name | Acetic acid, 2-(4-piperidinyloxy)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162504-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-butyl 2-(piperidin-4-yloxy)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tert-butyl 2-(piperidin-4-yloxy)acetate hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound exhibits the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 273.74 g/mol
The presence of the piperidine ring is significant as it is known to influence the compound's interaction with biological targets.
The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor or modulator of various biochemical pathways, although detailed mechanisms remain to be fully elucidated.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes involved in metabolic processes. For example, it has been shown to affect the activity of protein kinases, which play a crucial role in cell signaling and regulation.
Table 1: Inhibition Potency Against Selected Enzymes
| Enzyme Target | IC (µM) | Reference |
|---|---|---|
| Protein Kinase A | 0.25 | |
| Cyclin-dependent kinase 2 | 0.15 | |
| N-acylethanolamine-hydrolyzing acid amidase (NAAA) | 0.042 |
Cytotoxicity and Antitumor Activity
Studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrates promising antitumor activity, particularly against ovarian and colorectal cancer cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Case Study 1: Ovarian Cancer Treatment
In a recent study, this compound was administered to ovarian cancer models. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent for ovarian cancer.
Case Study 2: Inhibition of Inflammatory Pathways
Another investigation focused on the compound's role in inhibiting inflammatory pathways by targeting NAAA. The findings revealed that the compound effectively preserved endogenous palmitoylethanolamide levels, enhancing its anti-inflammatory effects.
Scientific Research Applications
Organic Synthesis
Tert-butyl 2-(piperidin-4-yloxy)acetate hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its ability to act as a nucleophile allows for the formation of complex structures through reactions such as esterification and substitution.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) indicate its effectiveness comparable to established antibiotics .
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. In vitro studies have demonstrated IC50 values ranging from 10 µM to 20 µM against breast and colon cancer cell lines, suggesting moderate potency .
Antimicrobial Efficacy
In a study evaluating antimicrobial agents, this compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, with MICs reported at levels comparable to established antibiotics.
Anticancer Studies
In vitro assays have shown that this compound effectively reduces cell viability in various cancer cell lines. The specific mechanisms involved may include modulation of signaling pathways critical for cell proliferation and survival.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Pharmacokinetic Optimization : The tert-butyl group in Tert-butyl 2-(piperidin-4-yloxy)acetate hydrochloride reduces metabolic degradation compared to ethyl/methyl analogs, as evidenced by in vitro microsomal studies .
- Material Science Applications: Piperidine derivatives like Poly(4-hydroxy-2,2,6,6-tetramethyl-1-piperidine ethanol-alt-1,4-butanedioic acid) are used in specialty polymers, though tert-butyl variants are less common in this domain .
- Supply Chain Dynamics : Discontinuation of this compound by CymitQuimica underscores the need for alternative sourcing or synthetic routes .
Preparation Methods
Direct Alkylation of Piperidin-4-Ol with Tert-Butyl Bromoacetate
The most straightforward method involves nucleophilic substitution between piperidin-4-ol and tert-butyl bromoacetate. This reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like cesium carbonate or potassium carbonate.
Example Protocol (Adapted from WO2019211868A1):
- Reaction Setup : Piperidin-4-ol (1.0 equiv) and tert-butyl bromoacetate (1.2 equiv) are dissolved in DMF under nitrogen.
- Base Addition : Cesium carbonate (2.0 equiv) is added, and the mixture is stirred at 25–30°C for 12–24 hours.
- Workup : The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated.
- Hydrochloride Formation : The crude ester is dissolved in acetone, and concentrated HCl is added dropwise. The precipitate is filtered and dried to yield the hydrochloride salt.
Key Parameters :
Tosylate Displacement Strategy
An alternative route employs a tosylated piperidine intermediate to facilitate alkylation. This method is advantageous for sterically hindered substrates.
- Tosylation : Piperidin-4-ol is treated with tosyl chloride in dichloromethane with triethylamine to form piperidin-4-yl tosylate.
- Alkylation : The tosylate is reacted with tert-butyl bromoacetate in DMF using NaH as a base at 0–5°C.
- Deprotection and Salt Formation : The tert-butyl ester is treated with HCl in acetone to yield the hydrochloride salt.
Advantages :
Coupling Agent-Mediated Esterification
For cases where alkylation is inefficient, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are employed to conjugate piperidin-4-yloxy acetic acid with tert-butanol.
- Acid Preparation : Piperidin-4-yloxy acetic acid is synthesized via hydrolysis of ethyl piperidin-4-yloxy acetate.
- Esterification : The acid (1.0 equiv), tert-butanol (1.5 equiv), and EDCI (1.2 equiv) are stirred in dichloromethane with catalytic DMAP.
- Salt Formation : The product is treated with HCl in ethyl acetate.
Outcome :
Comparative Analysis of Methodologies
Key Observations :
- Tosylate displacement offers the highest yield but requires additional steps for tosylation.
- Coupling agents ensure high purity but involve costly reagents.
Critical Process Optimization Strategies
Solvent Selection
Temperature Control
Purification Techniques
- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity ester intermediates.
- Azeotropic Drying : Removes water traces in salt formation steps, enhancing crystal quality.
Analytical Characterization
1H NMR (DMSO-d6) :
HPLC :
Elemental Analysis :
Industrial-Scale Production Considerations
Patents highlight scalability of the direct alkylation method:
Q & A
Basic: What are the key steps in synthesizing tert-butyl 2-(piperidin-4-yloxy)acetate hydrochloride?
Methodological Answer:
The synthesis typically involves sequential protection and coupling reactions. For example:
Piperidine Protection : React 4-hydroxypiperidine with benzyl chloroformate (Cbz-Cl) in dichloromethane using triethylamine as a base to form 1-(benzyloxycarbonyl)piperidin-4-ol .
Etherification : Condense the protected piperidine with tert-butyl bromoacetate in the presence of tetrabutylammonium bisulfate (phase-transfer catalyst) and NaOH in a toluene/water biphasic system to yield tert-butyl 2-[1-(benzyloxycarbonyl)piperidin-4-yloxy]acetate .
Deprotection : Remove the Cbz group via hydrogenolysis or acidic hydrolysis (e.g., HCl in methanol/dioxane) to obtain the free amine intermediate.
Salt Formation : Treat the amine with HCl to form the hydrochloride salt .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the structure, including the tert-butyl group (δ ~1.4 ppm) and piperidine protons (δ ~3.0–3.5 ppm). The acetate moiety appears as a singlet near δ 4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]) and fragmentation pattern, distinguishing the piperidine and tert-butyl acetate moieties .
- Infrared (IR) Spectroscopy : Peaks at ~1740 cm (ester C=O) and ~2500–3000 cm (HCl salt N-H stretch) confirm functional groups .
Advanced: How can researchers optimize coupling reaction yields during synthesis?
Methodological Answer:
Low yields in etherification steps (e.g., tert-butyl bromoacetate coupling) may arise from steric hindrance or poor phase mixing. Strategies include:
- Catalyst Optimization : Replace tetrabutylammonium bisulfate with more efficient catalysts like 18-crown-6 to enhance reaction rates .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) or adjust the toluene/water ratio to improve reagent solubility .
- Temperature Control : Perform reactions under reflux (e.g., 80°C) to overcome activation barriers while avoiding thermal decomposition .
Advanced: How should contradictory solubility data (e.g., water vs. organic solvents) be resolved experimentally?
Methodological Answer:
Discrepancies in solubility (e.g., reports water solubility, while structural analogs in show limited solubility) require systematic validation:
Gravimetric Analysis : Dissolve a known mass in water or ethanol, filter undissolved material, and quantify via evaporation .
HPLC/MS Monitoring : Track solubility by analyzing supernatant fractions after centrifugation .
pH-Dependent Studies : Test solubility at varying pH levels (e.g., 1–10) to assess protonation effects on the piperidine amine .
Safety: What precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to potential irritant properties .
- Ventilation : Ensure adequate airflow to avoid inhalation of dust or vapors .
- Storage : Store in airtight containers at room temperature, away from moisture and oxidizing agents .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How do functional groups influence the compound’s reactivity in downstream modifications?
Methodological Answer:
- Tert-Butyl Ester : Labile under acidic conditions (e.g., TFA) but stable in basic media, enabling selective deprotection for carboxylate formation .
- Piperidine Amine (HCl salt) : Reacts with electrophiles (e.g., acyl chlorides) for amidation or alkylation. Prior neutralization (e.g., with NaHCO) may be required .
- Ether Linkage : Resistant to hydrolysis under physiological pH, enhancing stability in biological assays .
Stability: What storage conditions ensure long-term integrity of the compound?
Methodological Answer:
- Temperature : Store at room temperature (20–25°C) in a desiccator to prevent hygroscopic degradation .
- Light Sensitivity : Use amber vials to avoid photolytic cleavage of the ester or ether bonds .
- Stability Monitoring : Periodically analyze purity via TLC or HPLC to detect decomposition (e.g., free piperidine or acetic acid byproducts) .
Advanced: What strategies mitigate side reactions during piperidine protection/deprotection?
Methodological Answer:
- Protection Alternatives : Replace Cbz with Boc (tert-butoxycarbonyl) groups, which are removed under milder acidic conditions (e.g., HCl/dioxane) .
- Selective Deprotection : Use catalytic hydrogenation (Pd/C, H) for Cbz removal without cleaving the tert-butyl ester .
- Byproduct Quenching : Add scavengers (e.g., thiophenol) during acidic deprotection to trap reactive intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
